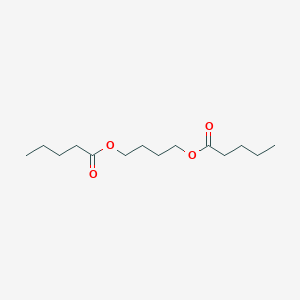
4-Pentanoyloxybutyl pentanoate
Description
4-Pentanoyloxybutyl pentanoate is an ester compound characterized by a pentanoyloxybutyl backbone esterified with a pentanoate group. Evidence from metabolic studies suggests that this compound may participate in CoA-dependent pathways, as seen in the identification of 4-P-pentanoyl-CoA in rat liver perfusions .
Properties
CAS No. |
1572-75-4 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4-pentanoyloxybutyl pentanoate |
InChI |
InChI=1S/C14H26O4/c1-3-5-9-13(15)17-11-7-8-12-18-14(16)10-6-4-2/h3-12H2,1-2H3 |
InChI Key |
MBFNHDOYKKRDMK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCCCCOC(=O)CCCC |
Canonical SMILES |
CCCCC(=O)OCCCCOC(=O)CCCC |
Other CAS No. |
1572-75-4 |
Synonyms |
4-pentanoyloxybutyl pentanoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Esters
4-Pentanoyloxybutyl pentanoate shares structural similarities with other pentanoate esters, such as isopropyl pentanoate and 2-oxo-2H-chromen-4-yl pentanoate, but differs in the alcohol moiety and substitution patterns. Key findings include:
- Chain Length and Planarity: Compared to cyclobutylcarboxylate esters, pentanoate esters exhibit reduced planarity due to larger torsion angles (e.g., C(4)-C(5)-C(6)-C(7) in levonorgestrel pentanoate vs. cyclobutylcarboxylate) .
- Crystal Packing: 2-Oxo-2H-chromen-4-yl pentanoate demonstrates intermolecular hydrogen bonding and C–H···π interactions in its crystal structure, a feature common to many pentanoate esters that may influence stability and melting points .
Physicochemical Property Analysis
While direct data for this compound is sparse, comparisons with analogous esters reveal trends:
- Solubility and Volatility: Isopropyl pentanoate, a shorter-chain analog, is associated with narrow chromatographic angles, suggesting higher volatility or lower polarity compared to bulkier esters .
- Thermal Stability: The crystalline nature of 2-oxo-2H-chromen-4-yl pentanoate implies higher melting points relative to non-crystalline esters like 4-Oxopentyl acetate, which contains a ketone group that may disrupt packing .
Data Tables: Key Comparative Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


